molecular formula C10H12N2 B015081 N-Methylmyosmine CAS No. 525-74-6

N-Methylmyosmine

Cat. No.: B015081
CAS No.: 525-74-6
M. Wt: 160.22 g/mol
InChI Key: TVKHGXPZBZKXFM-UHFFFAOYSA-N
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Description

N-Methylmyosmine is an organic compound with the molecular formula C10H12N2. It is a derivative of myosmine, which is an alkaloid found in tobacco and other plants. This compound is structurally characterized by a pyridine ring fused to a pyrrolidine ring, with a methyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its presence in tobacco and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylmyosmine can be achieved through several methods. One common approach involves the N-methylation of myosmine. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the reduction of N-methyl-2-pyridylpyrrolidine using a reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methylmyosmine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-methyl-2-pyridylpyrrolidine-N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield N-methyl-2-pyridylpyrrolidine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: N-methyl-2-pyridylpyrrolidine-N-oxide.

    Reduction: N-methyl-2-pyridylpyrrolidine.

    Substitution: Various substituted pyridylpyrrolidines depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

N-Methylmyosmine is primarily studied for its role as a metabolite of nicotine and its interactions with biological systems. Research has shown that NMM can influence the activity of enzymes involved in nicotine metabolism, particularly the flavoenzyme nicotine oxidoreductase (NicA2).

Enzyme Interaction Studies

Recent studies have demonstrated that NMM can enhance the catalytic activity of NicA2, which is crucial for nicotine degradation. Variants of NicA2 exhibit improved oxidation rates when NMM is present, indicating that NMM may stabilize enzyme-substrate interactions and facilitate more efficient metabolic pathways for nicotine breakdown .

Enzyme Activity Without NMM Activity With NMM Improvement Factor
NicA2 (wild-type)0.0066 s1^{-1}1.25 s1^{-1}189

Toxicological Studies

This compound has been implicated in studies examining the carcinogenic effects of tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). As a biotransformation product of nicotine, NMM's role in modulating the toxicity and mutagenicity of these compounds is critical to understanding tobacco-related health risks.

Antimutagenic Properties

Research indicates that NMM may exhibit antimutagenic properties against tobacco-specific nitrosamines. For instance, studies have shown that extracts containing NMM can reduce the mutagenic effects of NNK in laboratory settings, suggesting potential protective effects against tobacco-induced carcinogenesis .

Pharmacological Applications

The potential therapeutic applications of this compound are being explored, particularly in smoking cessation therapies. The compound's ability to influence nicotine metabolism could be harnessed to develop more effective treatments for nicotine addiction.

Smoking Cessation Research

Investigations into the use of NicA2 variants suggest that incorporating NMM could lead to lower doses required for effective nicotine degradation in clinical settings. This could minimize adverse effects associated with high doses of therapeutic proteins used in smoking cessation .

Environmental Applications

This compound's role in biodegradation processes is also noteworthy. As a metabolite of nicotine, it can be utilized in bioremediation strategies aimed at reducing nicotine levels in contaminated environments.

Microbial Degradation Studies

Studies have shown that certain bacteria can utilize nicotine and its metabolites, including NMM, as carbon sources, thereby contributing to the detoxification of environments contaminated with tobacco products .

Case Study 1: Nicotine Metabolism

In a study focusing on the metabolic pathways of nicotine, researchers observed that the presence of NMM significantly increased the rate at which NicA2 degraded nicotine in vitro. This finding supports the hypothesis that NMM not only serves as a metabolite but also enhances enzymatic activity related to nicotine degradation.

Case Study 2: Antimutagenic Effects

Another study investigated the effect of betel leaf extract on the mutagenicity induced by NNK. The results showed that compounds like NMM present in the extract effectively reduced DNA damage caused by tobacco-specific nitrosamines, highlighting its potential as a protective agent against carcinogens found in tobacco .

Mechanism of Action

N-Methylmyosmine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. This compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Myosmine: The parent compound of N-Methylmyosmine, found in tobacco and other plants. It has similar biological activities but lacks the methyl group on the nitrogen atom.

    Nicotine: A well-known alkaloid found in tobacco. It has a similar structure to this compound but contains a pyrrolidine ring instead of a pyridine ring.

    Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with a pyridine ring instead of a pyrrolidine ring.

Uniqueness of this compound

This compound is unique due to its specific structural features, including the presence of a methyl group on the nitrogen atom and the fusion of a pyridine ring with a pyrrolidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Biological Activity

N-Methylmyosmine (NMM) is a significant metabolite in the degradation of nicotine, primarily produced through the enzymatic action of nicotine oxidoreductase (NicA2). This article explores the biological activity of NMM, including its role in nicotine catabolism, pharmacological implications, and relevant case studies.

Overview of this compound

This compound is a pyridine derivative that serves as an intermediate in the microbial degradation of nicotine. It is produced when nicotine undergoes oxidation by specific enzymes, particularly in bacterial systems. Understanding the biological activity of NMM is crucial for exploring its potential therapeutic applications, especially in smoking cessation therapies.

Enzymatic Production and Mechanism

The primary enzyme responsible for the conversion of nicotine to NMM is NicA2, a flavin-dependent oxidoreductase. The mechanism involves:

  • Substrate Binding : NicA2 binds to S-nicotine, facilitating its oxidation.
  • Electron Transfer : The enzyme catalyzes the transfer of electrons, leading to the formation of NMM.
  • Product Release : Following oxidation, NMM is released from the enzyme, allowing for further metabolic processing.

Kinetic Properties of NicA2

Recent studies have shown that the binding affinity of NicA2 for S-nicotine is nanomolar, indicating a highly efficient catalytic process. The kinetic analysis revealed that substrate binding and product release are not rate-limiting steps in this reaction .

Pharmacological Activities

This compound has been implicated in various biological activities beyond its role as a nicotine metabolite:

  • Anti-inflammatory Effects : Research indicates that NMM may modulate inflammatory responses by influencing cytokine production and immune cell activation .
  • Neuroprotective Properties : In animal models, NMM has been shown to exhibit neuroprotective effects, potentially through mechanisms involving nicotinic acetylcholine receptors (nAChRs) .

Case Studies and Research Findings

  • Smoking Cessation Studies : A study utilizing NicA2 as a therapeutic agent demonstrated that high doses could effectively reduce nicotine levels in rodent models. However, the necessity for large doses poses challenges for clinical applications .
  • Microbial Degradation Pathways : Investigations into the metabolic pathways of nicotine degradation have highlighted the role of NMM as a key intermediate. For instance, Agrobacterium tumefaciens utilizes NMM in its metabolic processes, showcasing its significance in environmental biodegradation .
  • Structural Analysis : Crystallographic studies have provided insights into the binding interactions between NicA2 and its substrates. The structural data suggest that modifications to the pyridine ring can significantly affect enzyme activity .

Table 1: Kinetic Parameters of NicA2

ParameterValue
Substrate AffinityKD=121.3μMK_D=121.3\,\mu M
Maximum Velocity (Vmax)High (exact value varies)
Turnover Number (kcat)High (exact value varies)

Table 2: Biological Activities Associated with this compound

ActivityDescriptionReferences
Anti-inflammatoryModulation of cytokine production ,
NeuroprotectiveProtection against neurodegeneration ,
Microbial degradationKey intermediate in nicotine catabolism ,

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Methylmyosmine in laboratory settings?

this compound can be synthesized via microbial degradation pathways. For example, Arthrobacter species and fungi like Aspergillus catalyze the conversion of nicotine into this compound under aerobic conditions . Key steps include:

  • Culture preparation : Use nutrient-rich media (e.g., LB broth) with nicotine as the sole carbon source.
  • Analytical validation : Monitor intermediates via LC-MS or GC-MS, referencing NIST thermodynamic data (e.g., ΔfH°gas values) to confirm structural identity .
  • Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to authenticated standards .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Spectroscopic analysis : Use 1^1H/13^13C NMR (in D2_2O or CDCl3_3) to assign methyl and pyrrolidine resonances. IR spectroscopy can identify amine and imine functional groups (e.g., N-H stretches at 3300–3500 cm1^{-1}) .
  • Thermodynamic data : Cross-reference enthalpy of formation (ΔfH°gas) and ionization energy (IE) from NIST Chemistry WebBook entries .
  • Purity criteria : Report melting point, solubility in polar solvents (e.g., water, ethanol), and residual solvent levels via headspace GC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

  • Systematic review framework : Apply PRISMA guidelines to identify conflicting studies. Prioritize data from peer-reviewed sources using standardized measurement protocols (e.g., bomb calorimetry for ΔfH°gas) .
  • Meta-analysis : Statistically aggregate datasets while accounting for variables like solvent polarity, temperature, and instrument calibration .
  • Validation : Replicate disputed experiments using NIST-certified reference materials and publish raw data in supplementary files .

Q. What methodological challenges arise in quantifying this compound in complex biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from microbial lysates .
  • Analytical sensitivity : Optimize LC-HRMS parameters (e.g., HILIC columns, positive ionization mode) to achieve detection limits <1 ng/mL .
  • Quality control : Include internal standards (e.g., deuterated analogs) and validate recovery rates (85–115%) across triplicate runs .

Q. How can computational models improve the design of this compound degradation studies?

  • QSAR modeling : Predict microbial degradation pathways using software like COSMOtherm, incorporating parameters like logP and pKa .
  • Docking simulations : Map binding affinities of this compound to cytochrome P450 enzymes (e.g., CYP2A6) to identify rate-limiting steps .
  • Dose-response meta-analysis : Integrate kinetic data from heterogeneous studies to model degradation half-lives under varying pH and temperature conditions .

Q. Methodological Best Practices

Q. What experimental design principles ensure reproducibility in this compound research?

  • Detailed protocols : Document reaction conditions (e.g., pH, temperature, agitation speed) and equipment specifications (e.g., HPLC column lot numbers) .
  • Blinded analysis : Assign sample preparation and data interpretation to separate team members to reduce bias .
  • Data transparency : Publish raw chromatograms, spectral files, and statistical code in open-access repositories .

Q. How should researchers address ethical and safety concerns when handling this compound?

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models before large-scale synthesis .
  • Safety protocols : Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage, citing OSHA and CLP regulations .

Q. Data Reporting Standards

  • Structural elucidation : Include NMR/IR spectra, high-resolution mass data, and crystallographic coordinates (if available) .
  • Thermodynamic properties : Report ΔfH°gas, IE, and entropy values with measurement uncertainties (e.g., ±0.5 kJ/mol) .
  • Biological activity : Use standardized assays (e.g., MIC for antimicrobial studies) and reference negative controls .

Properties

IUPAC Name

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHGXPZBZKXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400839
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-74-6
Record name N-Methylmyosmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmyosmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLMYOSMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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